molecular formula C11H18N2 B1278104 2-(Aminomethyl)-N,N-diethylaniline CAS No. 334009-12-0

2-(Aminomethyl)-N,N-diethylaniline

Cat. No. B1278104
M. Wt: 178.27 g/mol
InChI Key: XCALVTLLSKYQMH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N,N-diethylaniline is a chemical compound that is related to aniline derivatives. Aniline itself is a simple aromatic amine, and its derivatives are known for their wide range of applications in chemical synthesis and industry. The compound contains both aniline and amine functional groups, which suggests its potential use in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 2-(Aminomethyl)-N,N-diethylaniline, they do provide insight into related compounds. For instance, N,N-Diethylaniline·borane (DEANB) is mentioned as a thermally stable, commercially available reagent that can reduce various functional groups . This suggests that similar reagents or methods could potentially be used in the synthesis of 2-(Aminomethyl)-N,N-diethylaniline, by introducing an aminomethyl group to the N,N-diethylaniline backbone.

Molecular Structure Analysis

The molecular structure of related compounds such as 2,6-diethylaniline (DEA) has been studied using quantum chemical calculations . These studies show that DEA is not planar and that the amino group exhibits sp3 hybridization-like character . This information is valuable as it provides a basis for understanding the molecular structure of 2-(Aminomethyl)-N,N-diethylaniline, which likely shares some structural characteristics with DEA, such as the presence of an amino group and its hybridization state.

Chemical Reactions Analysis

The chemical reactivity of N,N-diethylaniline derivatives can be inferred from the reducing properties of DEANB. DEANB is capable of reducing a variety of functional groups and also performs hydroboration reactions . This indicates that 2-(Aminomethyl)-N,N-diethylaniline could potentially participate in similar reactions, acting either as a reducing agent or as a substrate for reductions and hydroborations, depending on its specific structure and the presence of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be influenced by the nature of the substituents attached to the aromatic ring. The spectroscopic studies of DEA and NEA with iodine as an electron acceptor reveal how molecular interactions are affected by solvent polarity and the donor molecular structure . The formation constants and spectral data obtained from these studies provide a foundation for predicting the behavior of 2-(Aminomethyl)-N,N-diethylaniline in various solvents and under different conditions. The charge-transfer complexes formed with iodine suggest that similar interactions could be expected with 2-(Aminomethyl)-N,N-diethylaniline, which would influence its solubility, reactivity, and spectral properties.

Scientific Research Applications

Genotoxicity Evaluation

2-(Aminomethyl)-N,N-diethylaniline, an important intermediate in dye manufacturing, exhibits genotoxicity. Li and Minami (1997) demonstrated its ability to significantly increase sister chromatid exchanges (SCEs) in human lymphocytes both in the absence and presence of S-9 mix, indicating a dose-response relationship and highlighting its genotoxic potential (Li & Minami, 1997).

Reactivity and Chemical Synthesis

The reactivity of N,N-diethylaniline, including its interaction with Cu2+ to form amine radical cations, has been characterized by Kirchgessner et al. (2006). They found that in the presence of nucleophiles, these cations undergo substitution to yield para-substituted dialkylanilines, a reaction monitored through absorption spectroscopy (Kirchgessner, Sreenath, & Gopidas, 2006).

Application in Organic Chemistry

Diversi et al. (1995) reported the formation of N,N-diethylaniline under mild conditions via the direct amination of benzene. This process was facilitated using a system based on iridium(I)/mercury(II), providing insight into the synthesis of this compound (Diversi, Ermini, Ingrosso, Lucherini, Pinzino, & Sagramora, 1995).

Catalysis and Chemical Interactions

N,N-diethylaniline was synthesized using tetraethyl ammonium hydroxide as a phase transfer catalyst, as studied by Tian Qing-we (2003). This research explored the factors influencing the yield of the product, proposing optimal conditions for the reaction (Tian Qing-we, 2003).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken when handling the compound .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound that could enhance its properties .

properties

IUPAC Name

2-(aminomethyl)-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCALVTLLSKYQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-N,N-diethylaniline

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